molecular formula C21H19ClN2O3 B2719550 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351608-29-1

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2719550
CAS No.: 1351608-29-1
M. Wt: 382.84
InChI Key: CKFHOSFGPCHNHX-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a hydroxyethyl group, and a naphthyl group

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential future directions for research on this compound could include exploring its reactivity, studying its potential applications, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents on the benzyl and naphthyl groups. Examples include N1-(2-methylbenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide and N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(phenyl)ethyl)oxalamide.

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzyl group enhances its reactivity in substitution reactions, while the naphthyl group contributes to its potential biological activity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-18-11-4-2-7-15(18)12-23-20(26)21(27)24-13-19(25)17-10-5-8-14-6-1-3-9-16(14)17/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFHOSFGPCHNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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